molecular formula C15H11ClN2O2 B12106722 Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate

Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate

Cat. No.: B12106722
M. Wt: 286.71 g/mol
InChI Key: ZFNDDDQOPCDHNF-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2 and a methyl ester at position 6.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C15H11ClN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3

InChI Key

ZFNDDDQOPCDHNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under specific conditions. For example:

  • Ammonolysis with aqueous ammonia at 120°C produces the 4-aminophenyl derivative (yield: 58–72%) .

  • Methoxylation using sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group (yield: 64%) .

Reactivity is enhanced by electron-withdrawing effects of the imidazo[1,2-a]pyridine system, which activate the para-chlorine for displacement.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYieldReference
Acidic hydrolysisH₂SO₄ (conc.), reflux2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid89%
Basic hydrolysisNaOH (2M), ethanol, 60°CSodium carboxylate derivative92%

The carboxylic acid product serves as a precursor for amidation or further functionalization.

Electrophilic Substitution

The imidazo[1,2-a]pyridine ring undergoes regioselective electrophilic substitution at the 3-position:

Chlorination

Chloramine-T (2 equiv) in 1,2-dichloroethane at 25°C selectively introduces chlorine at C3:

text
Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate + Chloramine-T → Methyl 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (Yield: 83%, confirmed by XRD)[5]

This method avoids harsh reagents like Cl₂ or SO₂Cl₂ and is scalable to gram quantities .

Cross-Coupling Reactions

The C3-chlorinated derivative participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductYieldReference
SuzukiPd(PPh₃)₄, K₂CO₃, PhB(OH)₂3-Phenyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate70%
ThiocyanationNaSCN, CuI, DMF3-Thiocyanato derivative66%

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (yield: 78%) .

  • Oxidation : KMnO₄ oxidizes the methyl group to a ketone under mild conditions (yield: 65%) .

Mechanistic Insights

  • Chlorination : Proceeds via a catalytic Ortoleva-King pathway, where chloramine-T generates Cl⁺ species .

  • Cross-Coupling : Involves oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .

Scientific Research Applications

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives, including methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate, have been studied for their potential as cholinesterase inhibitors. These compounds are relevant in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain. For instance, a study found that derivatives with biphenyl side chains demonstrated strong AChE inhibition with IC50 values around 79 µM .

Anticancer Activity

The compound also shows promise as an anticancer agent. Various studies have highlighted the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against different cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, including those from breast and colon cancers . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate pyridine derivatives under controlled conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
14-Chlorobenzaldehyde + Pyridine DerivativeBase-catalyzed reaction at room temperatureVaries
2Methylation with methyl iodideReflux in DMFVaries

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound to its biological targets. Molecular docking simulations suggest that these compounds can effectively bind to the active sites of AChE and BChE through specific interactions such as π-π stacking and hydrogen bonding. This computational approach aids in understanding the structure-activity relationship (SAR) and optimizing lead compounds for enhanced efficacy .

Alzheimer’s Disease Research

In a notable case study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their effects on AChE activity. The study revealed that compounds with halogen substitutions exhibited improved inhibitory effects compared to their unsubstituted counterparts. This finding underscores the importance of substituent variation in enhancing pharmacological properties .

Cancer Cell Line Studies

Another study focused on evaluating the anticancer properties of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways . For example, it may inhibit kinases or other proteins essential for the survival of pathogens .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Methyl imidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-07-3) None at position 2 C₉H₈N₂O₂ 176.17 Not reported Base structure; used as a precursor for further functionalization.
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate 4-Fluorophenyl (2), Cl (3) C₁₅H₁₀ClFN₂O₂ 304.70 Not reported Dual halogen substitution enhances electronic effects and lipophilicity.
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride Chloromethyl (2) C₁₀H₉ClN₂O₂ 248.65 Not reported Chloromethyl group increases reactivity for nucleophilic substitutions.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Multiple substituents (2-oxo, 7-nitrophenyl, etc.) C₂₉H₂₅N₅O₇ 555.54 215–217 Complex substitution pattern; nitro group enhances polarity.
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-31-3) 3-Methoxyphenyl (2) C₁₅H₁₂N₂O₃ 268.27 Not reported Methoxy group improves solubility via hydrogen bonding.

Key Differences and Trends

Methoxy-substituted analogues (e.g., CAS 133427-31-3) exhibit higher polarity due to the electron-donating methoxy group, improving aqueous solubility .

Impact on Thermal Stability :

  • Compounds with nitro groups (e.g., 2d) show higher melting points (215–217°C) due to increased intermolecular interactions (e.g., dipole-dipole) .

Synthetic Flexibility :

  • The chloromethyl-substituted analogue (CAS 16228681) serves as a reactive intermediate for further derivatization, unlike the target compound’s stable 4-chlorophenyl group .

Spectroscopic Signatures :

  • The 4-chlorophenyl group would produce distinct ¹H NMR signals (e.g., aromatic protons at δ ~7.4–7.6 ppm) and ¹³C NMR shifts (C-Cl at ~135 ppm), differentiating it from fluorophenyl or methoxyphenyl analogues .

Biological Activity

Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS: 133427-39-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H11ClN2O2
  • Molecular Weight : 286.72 g/mol
  • Purity : ≥95%

The compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231). The compound's mechanism appears to involve apoptosis induction as indicated by increased levels of cleaved PARP and active caspases in treated cells .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-717.02Apoptosis via caspase activation
MDA-MB-23113.00Induction of cell cycle arrest

Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have also shown promising antimicrobial properties. Specific studies indicate that derivatives can inhibit bacterial growth and exhibit antifungal activities. The presence of the chlorophenyl group enhances these effects, potentially through better binding to microbial targets .

Neuroprotective Effects

Some research indicates that imidazo[1,2-a]pyridine derivatives may act as neuroprotective agents. They have been studied for their ability to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer’s. For instance, a derivative with a biphenyl side chain demonstrated strong AChE inhibition with an IC50 value of 79 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and biological interactions.
  • Imidazo[1,2-a]pyridine Core : Essential for the anticancer and antimicrobial activities.

Research into SAR has revealed that modifications at various positions on the imidazo ring can significantly alter the compound's efficacy and selectivity against different biological targets .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines at concentrations lower than conventional chemotherapeutics like 5-Fluorouracil. The compound was shown to induce apoptosis without affecting non-tumorigenic cells significantly .

Case Study 2: AChE Inhibition

A derivative bearing similar structural characteristics exhibited potent AChE inhibition, suggesting potential applications in treating Alzheimer’s disease. The IC50 values were comparable to established AChE inhibitors .

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